4-Tert-amylbenzenesulfonyl chloride chemical properties and structure
4-Tert-amylbenzenesulfonyl chloride chemical properties and structure
An In-depth Technical Guide to 4-Tert-amylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-tert-amylbenzenesulfonyl chloride. It moves beyond a simple data summary to provide a deeper understanding of the compound's structural nuances, reactivity, and strategic applications, grounded in established chemical principles.
Strategic Overview: The Value Proposition of the tert-Amyl Moiety
Arylsulfonyl chlorides are a cornerstone of medicinal chemistry, primarily serving as electrophilic precursors for the synthesis of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents. The specific substitution on the aromatic ring is not merely a point of diversity but a critical design element that modulates the physicochemical and pharmacokinetic properties of the final molecule.
While simpler analogs like p-toluenesulfonyl chloride (TsCl) are ubiquitous, 4-tert-amylbenzenesulfonyl chloride offers a distinct advantage: a bulky, lipophilic tert-amyl (tert-pentyl) group. The introduction of this group can:
-
Enhance Lipophilicity: Increase the octanol/water partition coefficient (LogP), which can improve membrane permeability and oral absorption of derivative drug candidates.
-
Introduce Steric Influence: The size of the tert-amyl group can enforce specific conformations or provide crucial steric interactions within a biological target's binding pocket, potentially leading to improved potency and selectivity.
-
Modulate Metabolism: The quaternary carbon of the tert-amyl group is resistant to oxidative metabolism, which can improve the metabolic stability and half-life of a drug molecule.
This guide will explore the fundamental properties of this reagent and provide the technical foundation needed for its effective use in a research and development setting.
Molecular Architecture and Physicochemical Profile
The defining features of 4-tert-amylbenzenesulfonyl chloride are its aromatic core, the highly reactive sulfonyl chloride functional group, and the influential tert-amyl substituent.
Structural and Chemical Identity
The molecule consists of a benzene ring para-substituted with the sulfonyl chloride and tert-amyl groups. The tert-amyl group is formally named 2-methylbutan-2-yl.
Diagram: Annotated Structure of 4-Tert-amylbenzenesulfonyl Chloride
Caption: Structure of 4-tert-amylbenzenesulfonyl chloride showing key functional groups.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of the compound. This data is critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 25241-76-1 | |
| Molecular Formula | C₁₁H₁₅ClO₂S | |
| Molecular Weight | 246.75 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | 145-150 °C @ 2 mmHg | |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetone). Reacts violently with water and protic solvents. |
Synthesis and Chemical Reactivity
Manufacturing Pathway: Chlorosulfonation
The standard industrial synthesis of 4-tert-amylbenzenesulfonyl chloride is achieved via the electrophilic chlorosulfonation of tert-amylbenzene. This reaction leverages the electron-donating, ortho-para directing nature of the alkyl group to favor substitution at the sterically accessible 4-position.
Diagram: Synthetic Workflow
Caption: A typical process flow for the synthesis of 4-tert-amylbenzenesulfonyl chloride.
Field-Proven Experimental Protocol
This protocol is a representative procedure for the chlorosulfonation of an alkylbenzene and should be performed with rigorous safety precautions.
Causality Note: The reaction is kept at low temperature initially to control the high reactivity of chlorosulfonic acid and to minimize the formation of side products, such as the corresponding sulfonic acid or disubstituted products. The slow, controlled addition is critical to manage the exothermic nature of the reaction.
-
Inert Setup: Equip a three-neck, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrub to neutralize the HCl gas byproduct. Ensure the entire apparatus is dry.
-
Charge Reactor: Charge the flask with tert-amylbenzene (1.0 eq).
-
Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to 0–5 °C.
-
Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (2.0–2.5 eq). Add the acid dropwise to the stirring tert-amylbenzene over 1–2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or a small-scale quench and NMR analysis.
-
Quench & Isolation: In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas. The product will precipitate as a white or off-white solid.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. The product can be further purified by recrystallization from a suitable non-protic solvent system (e.g., hexane).
Core Reactivity: Sulfonamide Synthesis
The primary utility of this reagent is its reaction with primary and secondary amines to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by elimination of chloride. A non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the HCl generated.
Mechanism Insight: The choice of base is important. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which accelerates the reaction. Hindered bases like triethylamine primarily serve as proton scavengers.
Applications in Drug Discovery
The 4-tert-amylbenzenesulfonyl scaffold has been incorporated into various biologically active agents. Its lipophilic character is often exploited to improve target engagement in hydrophobic binding pockets.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding pharmacophore in carbonic anhydrase inhibitors used to treat glaucoma and other conditions. The tert-amyl "tail" can extend into hydrophobic regions of the enzyme's active site to enhance binding affinity.
-
Antiviral Agents: In the design of protease inhibitors, the sulfonamide moiety can act as a non-hydrolyzable transition-state isostere, while the lipophilic tail contributes to binding energy.
-
Kinase Inhibitors: The scaffold can be used to probe hydrophobic pockets adjacent to the ATP binding site in various kinases.
Analytical Characterization Profile
Confirming the identity and purity of 4-tert-amylbenzenesulfonyl chloride is essential. The following table outlines the expected spectroscopic signatures.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region: Two doublets (~7.5-8.0 ppm, J ≈ 8.5 Hz) characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region: Signals for the tert-amyl group: a singlet (~0.7 ppm, 6H) for the two equivalent methyl groups, a quartet (~1.8 ppm, 2H) for the CH₂ group, and a triplet (~1.0 ppm, 3H) for the terminal CH₃ group. |
| ¹³C NMR | Aromatic Region: Four signals, two for substituted carbons and two for protonated carbons. Aliphatic Region: Signals corresponding to the unique carbons of the tert-amyl group. |
| IR Spectroscopy | Strong, characteristic S=O asymmetric and symmetric stretching bands around 1375 cm⁻¹ and 1170 cm⁻¹ , respectively. C-H stretching bands below 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 246, with a characteristic M+2 peak at m/z 248 (~1/3 intensity) due to the ³⁷Cl isotope. Fragmentation often involves loss of Cl (m/z 211) and the SO₂Cl group. |
Safety and Handling Protocols
Trustworthiness: The protocols described below are self-validating systems for ensuring laboratory safety when handling this class of reagents.
-
Corrosivity: 4-tert-amylbenzenesulfonyl chloride is a corrosive solid. It causes severe skin burns and serious eye damage.[1][2]
-
Reactivity with Water: It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. This reaction is highly exothermic.
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required), and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.
References
-
Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). [Link]
- Google Patents. (2012). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
